N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Imidazole-containing compounds
Uniqueness
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, such as the oxadiazole and benzodioxine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)13-7-9-14(10-8-13)18-19(23-27-22-18)21-20(24)17-11-25-15-5-3-4-6-16(15)26-17/h3-10,12,17H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
OEWWSCORRZMOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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